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1. Study Rationale and Objective Standard-of-care (SOC) for ndGBM—maximal surgical resection

followed by radiotherapy (RT) and concomitant temozolomide (TMZ), then adjuvant TMZ—has a poor

prognosis with a 5-year overall survival rate of only 9.8% [1]. Trotabresib is a novel, oral, reversible

bromodomain and extraterminal (BET) inhibitor that penetrates the blood-brain barrier and has demonstrated

antitumor activity in high-grade gliomas [1]. Preclinical data shows trotabresib downregulates O6-

methylguanine-DNA methyltransferase (MGMT) expression, which may help overcome TMZ resistance,

and synergizes with TMZ and RT [1]. This phase Ib study (NCT04324840) aimed to determine the safety,

tolerability, maximum tolerated dose (MTD), and/or RP2D of trotabresib combined with SOC therapy in

ndGBM patients [1].

2. Overall Study Design This was a multicenter, open-label, phase Ib/II dose-finding study. The phase Ib

dose-escalation part explored trotabresib in two settings [1]:

Concomitant Setting: Trotabresib combined with TMZ and RT.
Adjuvant Setting: Trotabresib combined with TMZ after completion of concomitant SOC therapy.

The study employed a dose-escalation design for trotabresib, with TMZ and RT administered per their

approved labels [1]. After determining the safety of two dose levels in the adjuvant cohort, escalation

proceeded in the concomitant cohort.

3. Key Safety and Tolerability Findings Trotabresib combined with TMZ or TMZ+RT was well tolerated.

The majority of treatment-related adverse events (TRAEs) were mild or moderate (Grade 1 or 2) [1]. The
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most common severe TRAEs observed in BET inhibitor class, including trotabresib in other studies, are

hematological, such as thrombocytopenia, anemia, and neutropenia [2]. These toxicities were generally

manageable, allowing patients to remain on treatment for extended periods [1] [2].

4. Recommended Phase 2 Dose (RP2D) and Pharmacokinetics/Pharmacodynamics (PK/PD) The RP2D

for trotabresib was established as 30 mg, administered orally on a 4 days on/24 days off schedule in both

the adjuvant and concomitant settings [1]. PK and PD analyses confirmed that trotabresib concentrations

were detectable and that the drug engaged its target in brain tumor tissue. The co-administration of TMZ and

RT did not significantly alter the PK profile of trotabresib [1].

5. Preliminary Efficacy Signals Preliminary efficacy results were encouraging [1]:

The 6-month progression-free survival (PFS) rate was 57.8% in the adjuvant cohort and 69.2% in the

concomitant cohort.
One patient in the adjuvant cohort achieved a complete response (CR).

Treatment duration was encouraging, with a median of 33 weeks in the adjuvant setting and 34
weeks in the concomitant setting.

These positive early results supported the initiation of a randomized phase II dose expansion part to further

compare the trotabresib regimen against SOC [1].

Experimental Protocol Summary

1. Patient Population

Diagnosis: Adults with newly diagnosed, histologically confirmed grade IV glioblastoma (ndGBM).
Prior Therapy: Must have undergone complete or partial tumor resection.

Key Eligibility: Adequate organ function and recovery from prior surgery. Patients were expected to
receive SOC TMZ and RT [1].

2. Dosing and Schedule The following table summarizes the dosing regimens during the dose-escalation

phase.

Table 1: Trotabresib Dose-Escalation Regimens in ndGBM
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Setting Trotabresib Doses Tested Trotabresib Schedule Concomitant Therapies

Concomitant 15 mg, 30 mg 4 days on/24 days off TMZ + Radiotherapy (RT) [1]

Adjuvant 15 mg, 30 mg, 45 mg 4 days on/24 days off TMZ [1]

Table 2: Recommended Phase 2 Dose (RP2D) and Maintenance

Therapy Phase Trotabresib (RP2D) Combination Therapy

Concomitant 30 mg (4 days on/24 days off) With TMZ + RT

Adjuvant 30 mg (4 days on/24 days off) With TMZ

Maintenance 45 mg (4 days on/24 days off) Trotabresib monotherapy [1]

3. Primary and Secondary Endpoints

Primary Endpoints: Safety, tolerability, determination of MTD, and/or RP2D of trotabresib in

combination with TMZ ± RT [1].
Secondary Endpoints: Preliminary efficacy (e.g., PFS, overall survival), and pharmacokinetics (PK)

[1].
Exploratory Endpoints: Pharmacodynamics (PD) and biomarker analysis [1].

4. Key Assessments and Methodologies

Safety Monitoring: Continuous assessment of adverse events (AEs), serious AEs (SAEs), laboratory
parameters (hematology, clinical chemistry), and physical examinations. Dose-limiting toxicities

(DLTs) were monitored during the first cycle [1].
Efficacy Tumor Assessments: Tumor response was assessed by magnetic resonance imaging

(MRI) per appropriate neuro-oncology criteria (e.g., RANO criteria) [1].
Pharmacokinetic (PK) Sampling: Blood samples were collected at predefined timepoints to

characterize trotabresib plasma concentration-time profiles and calculate PK parameters (e.g.,
C~max~, AUC) when administered alone and in combination [1].

Pharmacodynamic (PD) Biomarker Analysis: Exploratory PD effects were assessed by evaluating
the modulation of BET-dependent genes (e.g., MYC) in tumor tissue when available. In a separate

"window-of-opportunity" study (CC-90010-GBM-001), trotabresib concentrations and PD effects
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were directly measured in resected brain tumor tissue, demonstrating a brain tumor tissue-to-plasma

ratio of 0.84 [1].

Signaling Pathway and Experimental Workflow

1. BET Inhibition Mechanistic Pathway in Glioblastoma The following diagram illustrates the proposed

mechanism of action of trotabresib and its synergistic effects with TMZ and radiotherapy in glioblastoma.
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Mechanism of Trotabresib and Combination Therapy in GBM

2. Dose-Escalation Study Workflow This diagram outlines the high-level workflow for the phase Ib dose-

escalation study in patients with newly diagnosed glioblastoma.
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Trotabresib GBM Dose-Escalation Workflow

Discussion for Researchers

The phase Ib study successfully established the RP2D and demonstrated the feasibility of combining

trotabresib with SOC therapy for ndGBM. The RP2D of 30 mg (4 days on/24 days off) was selected to
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optimize the risk-benefit profile, balancing target engagement with manageable hematological toxicity [1]

[2]. The subsequent phase II part of the study will provide more robust efficacy data comparing this

combination against SOC alone.

For clinical protocol development, note that the intermittent dosing schedule (e.g., 4 days on/24 days off or 3

days on/11 days off) is critical for managing the cumulative hematological toxicity profile common to BET

inhibitors and enabling prolonged treatment duration [1] [2]. The promising treatment durations observed in

this study support this approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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